Dichlorisone acetate

Description

Properties

IUPAC Name |

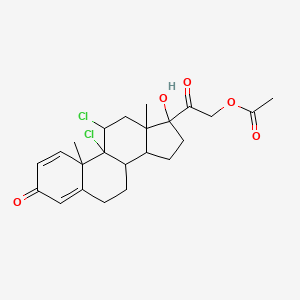

[2-[(8S,9R,10S,11S,13S,14S,17R)-9,11-dichloro-17-hydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28Cl2O5/c1-13(26)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(27)6-8-20(14,2)23(17,25)18(24)11-21(16,22)3/h6,8,10,16-18,29H,4-5,7,9,11-12H2,1-3H3/t16-,17-,18-,20-,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNNURTVKPVJVEI-GSLJADNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)Cl)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)Cl)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28Cl2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79-61-8 | |

| Record name | Dichlorisone acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlorisone acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorisone 21-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLORISONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64FTA4579H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dichlorisone Acetate: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorisone acetate is a synthetic glucocorticoid corticosteroid with potent anti-inflammatory properties. This technical guide delineates the core mechanism of action of this compound, focusing on its interaction with the glucocorticoid receptor (GR) and the subsequent downstream signaling pathways that mediate its therapeutic effects. This document provides a comprehensive overview of the molecular interactions, signaling cascades, and methodologies for assessing the activity of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a synthetic corticosteroid developed for its anti-inflammatory and immunosuppressive activities. Like other glucocorticoids, its primary mechanism of action is mediated through the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily of ligand-activated transcription factors. Upon binding, the this compound-GR complex translocates to the nucleus and modulates the transcription of a wide array of genes, leading to the suppression of inflammatory responses.

The Glucocorticoid Receptor Signaling Pathway

The anti-inflammatory effects of this compound are primarily initiated by its binding to the cytosolic glucocorticoid receptor. This interaction triggers a conformational change in the receptor, leading to its activation and subsequent translocation into the nucleus.

-

Ligand Binding and Receptor Activation: In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex that includes heat shock proteins (HSPs) such as Hsp90 and Hsp70. The binding of this compound to the ligand-binding domain (LBD) of the GR induces a conformational change, causing the dissociation of the HSPs. This unmasks the nuclear localization signals of the GR.

-

Nuclear Translocation and Dimerization: The activated ligand-receptor complex then translocates into the nucleus. Inside the nucleus, GR monomers typically dimerize to form a homodimer.

-

Modulation of Gene Expression: The GR homodimer can modulate gene expression through two primary mechanisms:

-

Transactivation: The GR dimer can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding typically leads to the upregulation of anti-inflammatory genes, such as annexin A1 (lipocortin-1) and mitogen-activated protein kinase phosphatase-1 (MKP-1).

-

Transrepression: The GR can also repress the expression of pro-inflammatory genes without directly binding to DNA. This occurs through protein-protein interactions with other transcription factors, most notably nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). By tethering to these pro-inflammatory transcription factors, the GR inhibits their ability to induce the expression of cytokines, chemokines, and adhesion molecules.

-

An alternative and less substantiated mechanism has been proposed for this compound, suggesting it reduces the amount of chloride ions in the extracellular matrix, thereby decreasing cell proliferation and increasing apoptosis[1]. However, the predominant and well-established mechanism of action for glucocorticoids like this compound is through the glucocorticoid receptor signaling pathway.

Key Signaling Pathways Modulated by this compound

Inhibition of the NF-κB Pathway

The NF-κB signaling pathway is a central regulator of inflammation. This compound, through the activated GR, potently inhibits this pathway.

-

Mechanism of Inhibition: The GR can interfere with NF-κB signaling in several ways:

-

Induction of IκBα: The GR can bind to GREs in the promoter of the gene encoding IκBα, the inhibitory protein of NF-κB. Increased IκBα expression leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus.

-

Direct Interaction with NF-κB: The GR can directly interact with the p65 subunit of NF-κB, preventing it from binding to its target DNA sequences.

-

Competition for Coactivators: Both GR and NF-κB require common coactivator proteins, such as CREB-binding protein (CBP)/p300, for their transcriptional activity. The activated GR can compete with NF-κB for these limited coactivators, thereby repressing NF-κB-mediated gene expression.

-

Regulation of Pro-inflammatory Gene Expression

This compound effectively downregulates the expression of numerous pro-inflammatory genes, including those encoding for cytokines, chemokines, and adhesion molecules.

-

Cytokines: The production of key pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) is significantly inhibited.

-

Chemokines: The expression of chemokines, which are responsible for recruiting inflammatory cells to the site of inflammation, is also suppressed.

-

Adhesion Molecules: this compound reduces the expression of adhesion molecules on endothelial cells, thereby limiting the extravasation of leukocytes into inflamed tissues.

Quantitative Data

While specific quantitative data for this compound is limited in publicly available literature, the relative potencies of various corticosteroids provide a comparative context for its anti-inflammatory activity.

| Corticosteroid | Relative Anti-inflammatory Potency | Relative Mineralocorticoid Potency | Topical Potency |

| Hydrocortisone | 1 | 1 | Low |

| Prednisolone | 4 | 0.8 | Intermediate |

| Dexamethasone | 25 | 0 | High |

| This compound | High (comparative data not consistently available) | Low (expected) | High |

Note: Relative potencies are approximate and can vary based on the specific assay and formulation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of glucocorticoids like this compound.

Glucocorticoid Receptor Binding Assay

This assay determines the binding affinity of this compound to the glucocorticoid receptor. A common method is a competitive binding assay using a radiolabeled glucocorticoid.

-

Materials:

-

Purified recombinant human glucocorticoid receptor (GR)

-

Radiolabeled ligand (e.g., [³H]-dexamethasone)

-

This compound (unlabeled competitor)

-

Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

-

Dextran-coated charcoal

-

Scintillation cocktail and counter

-

-

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a microcentrifuge tube, incubate a fixed concentration of purified GR and radiolabeled ligand with varying concentrations of this compound.

-

Incubate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

To separate bound from free radioligand, add dextran-coated charcoal to each tube and incubate for a short period (e.g., 10 minutes) on ice.

-

Centrifuge the tubes to pellet the charcoal, which adsorbs the free radioligand.

-

Transfer the supernatant containing the GR-bound radioligand to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

-

NF-κB Luciferase Reporter Assay

This cell-based assay measures the ability of this compound to inhibit NF-κB transcriptional activity.

-

Materials:

-

A cell line (e.g., HEK293) stably or transiently transfected with an NF-κB-responsive luciferase reporter construct.

-

Cell culture medium and supplements.

-

An inflammatory stimulus (e.g., TNF-α or lipopolysaccharide (LPS)).

-

This compound.

-

Luciferase assay reagent.

-

Luminometer.

-

-

Procedure:

-

Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with an inflammatory agent (e.g., TNF-α) to activate the NF-κB pathway.

-

Incubate for a further period (e.g., 6-8 hours) to allow for luciferase gene expression.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage inhibition of NF-κB activity for each concentration of this compound and determine the IC50 value.

-

Conclusion

This compound exerts its potent anti-inflammatory effects primarily through its action as a glucocorticoid receptor agonist. The binding of this compound to the GR initiates a cascade of events leading to the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory signaling pathways, most notably the NF-κB pathway. This comprehensive mechanism of action underscores its therapeutic utility in a variety of inflammatory conditions. Further research to elucidate specific quantitative pharmacological parameters of this compound will be valuable for optimizing its clinical application and for the development of novel anti-inflammatory therapies.

References

An In-depth Technical Guide to the Synthesis and Purification of Dichlorisone Acetate

For Researchers, Scientists, and Drug Development Professionals

Dichlorisone acetate is a synthetic glucocorticoid corticosteroid recognized for its anti-inflammatory properties. This technical guide provides a detailed overview of its synthesis and purification methods, drawing from established chemical processes and purification techniques commonly employed for steroid compounds. The information presented herein is intended to support research and development activities in the pharmaceutical sciences.

Synthesis of this compound

The primary synthesis of this compound involves the chlorination of a pregnatriene derivative. The following protocol is based on established manufacturing processes.[1]

Experimental Protocol: Synthesis

Starting Material: 1,4,9(11)-pregnatriene-17α,21-diol-3,20-dione-21-acetate

Reagents and Solvents:

-

Lithium chloride (LiCl)

-

N-Chlorosuccinimide (NCS)

-

Anhydrous hydrogen chloride (HCl) in tetrahydrofuran (THF)

-

Glacial acetic acid

-

Ice water

Procedure:

-

A solution is prepared by dissolving 1.0 g of 1,4,9(11)-pregnatriene-17α,21-diol-3,20-dione-21-acetate and 5.0 g of lithium chloride in 40 ml of glacial acetic acid.[1]

-

To this solution, 0.410 g of N-chlorosuccinimide is added.[1]

-

Subsequently, 0.104 g of anhydrous hydrogen chloride dissolved in 2.5 ml of tetrahydrofuran is introduced to the reaction mixture.[1]

-

The mixture is stirred for 2 hours at ambient temperature.[1]

-

Upon completion of the reaction, the mixture is poured into ice water to precipitate the crude product.[1]

-

The crude this compound is then collected by filtration and washed with water.[1]

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Purification of this compound

The purification of crude this compound is critical to achieve the high purity required for pharmaceutical applications. While the direct source for the synthesis of this compound does not detail a purification protocol, methods for similar glucocorticoid acetates, such as hydrocortisone acetate and prednisolone acetate, can be adapted. These typically involve recrystallization and chromatographic techniques.

Purification Method 1: Recrystallization

Recrystallization is a common method for purifying crude solid products. The choice of solvent is crucial for effective purification. For steroid acetates, polar solvents like ethanol are often effective.

Experimental Protocol: Recrystallization

-

The crude this compound is dissolved in a minimal amount of hot ethanol.

-

The hot solution is filtered to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly to room temperature, inducing crystallization.

-

The solution is then cooled further in an ice bath to maximize crystal formation.

-

The purified crystals are collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.

A patent for the preparation of prednisolone acetate reports achieving a purity of 99.0% (HPLC) after recrystallization from ethanol.

Recrystallization Solvents for Steroid Acetates:

| Compound | Solvent(s) | Purity Achieved |

| Prednisolone acetate | Ethanol | 99.0% (HPLC) |

| Hydrocortisone acetate | Methylene chloride, Chloroform | Not specified |

Purification Method 2: Column Chromatography

For impurities that are difficult to remove by recrystallization, column chromatography is a powerful alternative. A reverse-phase HPLC method has been described for the analysis of Dichlorisone, which can be adapted for preparative separation.[2]

Experimental Protocol: Column Chromatography (Conceptual)

-

Stationary Phase: A C18-functionalized silica gel would be a suitable stationary phase for reverse-phase chromatography.

-

Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for the separation of steroids.[2] The ratio can be optimized to achieve the best separation. For mass spectrometry compatibility, a volatile acid like formic acid can be used as an additive instead of phosphoric acid.[2]

-

Procedure:

-

The crude this compound is dissolved in a small amount of the mobile phase.

-

The solution is loaded onto the column.

-

The mobile phase is passed through the column, and fractions are collected.

-

Fractions are analyzed (e.g., by TLC or HPLC) to identify those containing the pure product.

-

The solvent is evaporated from the pure fractions to yield the purified this compound.

-

Purification Workflow Diagram:

Caption: General purification workflow for this compound.

Quantitative Data Summary

The following table summarizes the quantitative data gathered from the synthesis protocol and purification methods for related compounds.

| Parameter | Value | Compound | Source |

| Synthesis | |||

| Starting Material | 1.0 g | 1,4,9(11)-pregnatriene-17α,21-diol-3,20-dione-21-acetate | [1] |

| Lithium chloride | 5.0 g | [1] | |

| N-Chlorosuccinimide | 0.410 g | [1] | |

| Anhydrous HCl in THF | 0.104 g in 2.5 ml | [1] | |

| Glacial Acetic Acid | 40 ml | [1] | |

| Reaction Time | 2 hours | [1] | |

| Purification | |||

| Purity after Recrystallization | 99.0% (HPLC) | Prednisolone acetate | |

| HPLC Mobile Phase | Acetonitrile, Water, Phosphoric Acid | Dichlorisone | [2] |

Conclusion

The synthesis of this compound can be achieved through a specific chlorination reaction of a pregnatriene precursor. While the provided synthesis protocol offers a solid foundation, the purification of the crude product is essential for obtaining a high-purity active pharmaceutical ingredient. Based on established methods for similar glucocorticoid acetates, a combination of recrystallization and column chromatography is recommended to achieve the desired purity. The experimental protocols and workflows presented in this guide provide a comprehensive technical resource for researchers and professionals in the field of drug development. Further optimization of reaction and purification conditions may be necessary to achieve desired yields and purity levels on a larger scale.

References

Investigating the Biological Activity of Dichlorisone Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorisone acetate is a synthetic corticosteroid classified as a glucocorticoid, recognized for its anti-inflammatory properties. This technical guide provides an in-depth overview of the anticipated biological activity of this compound, grounded in the established mechanisms of glucocorticoid action. In the absence of extensive publicly available quantitative bioactivity data for this compound, this document serves as a comprehensive manual for its investigation. It details the presumed mechanism of action through the glucocorticoid receptor signaling pathway, outlines key experimental protocols for assessing its biological activity, and presents comparative quantitative data from well-characterized corticosteroids to provide a framework for its potential potency and efficacy. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and methodological insights necessary to thoroughly characterize the biological profile of this compound.

Introduction to this compound

This compound is a synthetic glucocorticoid, a class of steroid hormones that play a crucial role in regulating a wide array of physiological processes, including metabolism, immune response, and inflammation.[1][2] As a corticosteroid, this compound is structurally designed to mimic the action of endogenous cortisol, with modifications to enhance its anti-inflammatory effects. While it is known as an anti-inflammatory agent, specific quantitative data on its biological activity, such as receptor binding affinity and in vivo potency, are not widely reported in publicly accessible literature.[1][2] This guide, therefore, focuses on the established principles of glucocorticoid pharmacology to infer the biological activity of this compound and provides a roadmap for its experimental investigation.

The Glucocorticoid Receptor Signaling Pathway: The Anticipated Mechanism of Action

The biological effects of glucocorticoids are primarily mediated through the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[3][4][5] The anticipated mechanism of action for this compound follows this classical pathway.

-

Cellular Entry and Receptor Binding: Being lipophilic, this compound is expected to passively diffuse across the cell membrane into the cytoplasm.[3]

-

GR Activation and Translocation: In the cytoplasm, it binds to the ligand-binding domain of the glucocorticoid receptor, which is part of a multiprotein complex. This binding induces a conformational change in the GR, leading to its dissociation from the chaperone proteins and its activation.

-

Nuclear Translocation and Dimerization: The activated ligand-receptor complex then translocates into the nucleus and dimerizes.

-

Modulation of Gene Expression: The GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can either upregulate (transactivation) or downregulate (transrepression) gene transcription.[3][4]

-

Transactivation: The GR dimer directly binds to GREs to increase the transcription of anti-inflammatory genes.

-

Transrepression: The GR monomer can interact with other transcription factors, such as NF-κB and AP-1, to inhibit the expression of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[4]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In Vitro Anti-Inflammatory and In Vivo Antiarthritic Activities of Aqueous and Ethanolic Extracts of Dissotis thollonii Cogn. (Melastomataceae) in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Relative receptor affinity comparisons among inhaled/intranasal corticosteroids: perspectives on clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Abstract: A Study of Topical Diclofenac for Glatiramer Acetate Injection Reactions (The 27th Annual Meeting of the CMSC and the 5th Cooperative Meeting of the CMSC-ACTRIMS) [cmsc.confex.com]

- 5. ChEMBL - ChEMBL [ebi.ac.uk]

Dichlorisone Acetate: A Technical Guide to its Function as a Glucocorticoid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorisone acetate is a synthetic glucocorticoid that exhibits anti-inflammatory properties through its action as an agonist for the glucocorticoid receptor (GR). This technical guide provides a comprehensive overview of the molecular interactions and functional consequences of this compound binding to the GR. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on the established principles of glucocorticoid receptor activation and provides generalized experimental frameworks for the characterization of this compound's pharmacological profile.

Introduction

Glucocorticoids are a class of steroid hormones that play a crucial role in a wide array of physiological processes, including the regulation of inflammation, metabolism, and immune responses. Synthetic glucocorticoids, such as this compound, have been developed to leverage these properties for therapeutic purposes, primarily as potent anti-inflammatory agents. The biological effects of glucocorticoids are mediated through their interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily of ligand-activated transcription factors.

This guide details the mechanism of action of this compound as a GR agonist, outlining the key signaling pathways and providing a foundation for its experimental characterization.

Mechanism of Action: Glucocorticoid Receptor Agonism

As a glucocorticoid receptor agonist, this compound initiates a signaling cascade that ultimately leads to the modulation of gene expression.

2.1. Ligand Binding and Receptor Activation

In its inactive state, the glucocorticoid receptor resides in the cytoplasm as part of a large multiprotein complex, which includes heat shock proteins (HSPs) and immunophilins. The binding of this compound to the ligand-binding domain (LBD) of the GR induces a conformational change in the receptor. This change leads to the dissociation of the chaperone proteins, exposing the nuclear localization signals of the GR.

2.2. Nuclear Translocation and Dimerization

The activated GR-ligand complex then translocates from the cytoplasm into the nucleus. Within the nucleus, two GR-ligand monomers dimerize, forming a homodimer.

2.3. DNA Binding and Gene Transcription Modulation

The GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes. This interaction can lead to either transactivation or transrepression of gene expression.

-

Transactivation: The GR dimer recruits coactivator proteins, leading to the increased transcription of anti-inflammatory genes.

-

Transrepression: The GR dimer can interfere with the function of other transcription factors, such as NF-κB and AP-1, which are key mediators of pro-inflammatory gene expression. This leads to a reduction in the production of inflammatory cytokines, chemokines, and adhesion molecules.

Quantitative Pharmacological Profile

A comprehensive understanding of a drug's activity requires quantitative data on its binding affinity, efficacy, and potency. Due to the absence of specific published data for this compound, this section outlines the key parameters and provides a template for data presentation.

| Parameter | Description | Expected Value for a Potent Glucocorticoid | This compound (Data Not Available) |

| Binding Affinity (Ki) | The equilibrium dissociation constant for the binding of this compound to the glucocorticoid receptor. A lower Ki value indicates a higher binding affinity. | Low nanomolar (nM) range | |

| Efficacy (EC50) | The concentration of this compound that produces 50% of the maximal response in a glucocorticoid receptor transactivation assay. | Nanomolar (nM) to low micromolar (µM) range | |

| Potency (IC50) | The concentration of this compound that causes 50% inhibition of a specific inflammatory response (e.g., cytokine release). | Nanomolar (nM) to low micromolar (µM) range |

Experimental Protocols

The following sections describe generalized protocols for key experiments used to characterize the activity of glucocorticoid receptor agonists like this compound.

4.1. Glucocorticoid Receptor Binding Assay

This assay determines the binding affinity of a compound for the GR. A common method is a competitive binding assay using a radiolabeled or fluorescently labeled glucocorticoid.

Methodology:

-

Preparation of Cytosolic GR: Prepare a cytosolic extract containing the glucocorticoid receptor from a suitable cell line (e.g., human A549 lung carcinoma cells) or tissue.

-

Competition Reaction: Incubate a constant concentration of a labeled glucocorticoid ligand (e.g., [³H]-dexamethasone) with the GR preparation in the presence of varying concentrations of unlabeled this compound.

-

Separation of Bound and Free Ligand: Separate the receptor-bound ligand from the free ligand using a method such as dextran-coated charcoal or filtration.

-

Quantification: Quantify the amount of bound labeled ligand using liquid scintillation counting or fluorescence measurement.

-

Data Analysis: Plot the percentage of specific binding against the concentration of this compound. The concentration at which 50% of the labeled ligand is displaced (IC50) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.

4.2. Glucocorticoid Receptor Transactivation Assay

This cell-based assay measures the ability of a compound to activate the transcriptional activity of the GR.

Methodology:

-

Cell Culture and Transfection: Culture a suitable reporter cell line (e.g., HEK293 or HeLa cells) and transiently transfect them with two plasmids: one expressing the human glucocorticoid receptor and another containing a reporter gene (e.g., luciferase) under the control of a promoter with multiple GREs.

-

Compound Treatment: Treat the transfected cells with varying concentrations of this compound.

-

Reporter Gene Assay: After an appropriate incubation period, lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

-

Data Analysis: Plot the reporter gene activity against the concentration of this compound. The EC50 value is determined from the dose-response curve.

4.3. In Vitro Anti-inflammatory Assay (e.g., Cytokine Inhibition)

This assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines in response to an inflammatory stimulus.

Methodology:

-

Cell Culture and Stimulation: Culture immune cells (e.g., human peripheral blood mononuclear cells - PBMCs, or a macrophage-like cell line like RAW 264.7) and stimulate them with an inflammatory agent (e.g., lipopolysaccharide - LPS).

-

Compound Treatment: Co-incubate the cells with the inflammatory stimulus and varying concentrations of this compound.

-

Cytokine Measurement: After incubation, collect the cell culture supernatant and measure the concentration of a pro-inflammatory cytokine (e.g., TNF-α or IL-6) using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Plot the percentage of cytokine inhibition against the concentration of this compound. The IC50 value is determined from the dose-response curve.

Visualizations

5.1. Signaling Pathway

Caption: Glucocorticoid Receptor Signaling Pathway of this compound.

5.2. Experimental Workflow: GR Binding Assay

Caption: Workflow for a Glucocorticoid Receptor Competitive Binding Assay.

5.3. Logical Relationship: Transactivation vs. Transrepression

Caption: Dual Mechanisms of Gene Regulation by the Activated Glucocorticoid Receptor.

Conclusion

This compound functions as a classical glucocorticoid receptor agonist, initiating a cascade of molecular events that culminate in the modulation of gene expression, thereby exerting its anti-inflammatory effects. While the qualitative mechanism of action is well-understood within the broader context of glucocorticoid pharmacology, a detailed quantitative characterization of this compound's interaction with the GR is necessary for a complete understanding of its therapeutic potential and for guiding further drug development efforts. The experimental protocols and conceptual frameworks provided in this guide serve as a foundation for researchers and scientists to undertake such investigations.

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Dichlorisone Acetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available data exists for the specific pharmacokinetics and pharmacodynamics of Dichlorisone acetate. Therefore, this guide synthesizes known information about this compound with analogous data from other topical corticosteroids to provide a comprehensive technical overview. All data not explicitly attributed to this compound should be considered representative of the topical corticosteroid class.

Introduction

This compound is a synthetic glucocorticoid corticosteroid developed for its anti-inflammatory and antipruritic properties.[1][2] As a member of the corticosteroid class, it is presumed to exert its effects through mechanisms common to this group of drugs, primarily by interacting with intracellular glucocorticoid receptors to modulate gene expression. This guide provides a detailed examination of the available physicochemical data for this compound, alongside a thorough review of the pharmacokinetics and pharmacodynamics of analogous topical corticosteroids, to offer a comprehensive understanding for research and drug development professionals.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. These characteristics are crucial for formulation development and for predicting its behavior in biological systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | (11β)-21-(Acetyloxy)-9,11-dichloro-17-hydroxypregna-1,4-diene-3,20-dione | [3] |

| Synonyms | Diloderm, Dichlorisona, Cloriderm, Dermocid, Astroderm, Disoderm, Visoderm | [3] |

| CAS Number | 79-61-8 | [3] |

| Molecular Formula | C₂₃H₂₈Cl₂O₅ | [3][4] |

| Molecular Weight | 455.37 g/mol | [3][4] |

| Appearance | Solid | [3] |

| Purity | ≥98% | - |

| Solubility | Soluble in DMSO | - |

| Storage | -20°C for long-term storage | [1][3] |

Pharmacokinetics

Absorption

The percutaneous absorption of topical corticosteroids is influenced by several factors, including the integrity of the epidermal barrier, the vehicle of the formulation, and the use of occlusive dressings.[5][6] Inflammation and other skin diseases can increase the extent of absorption.[5][6]

Systemic absorption of topical corticosteroids is generally low.[6][7] For example, studies with fluocinolone acetonide have shown minimal systemic absorption.[7][8] Similarly, after topical application of clobetasol propionate 0.025% cream for two weeks, the mean plasma concentration was found to be 56.3 pg/mL, indicating limited systemic exposure.[9][10]

Distribution

Once absorbed into the systemic circulation, corticosteroids are distributed to various tissues. They are known to bind to plasma proteins, primarily corticosteroid-binding globulin (CBG) and albumin, in varying degrees.[5] The volume of distribution for systemically absorbed corticosteroids can be significant. For instance, the volume of distribution for clobetasol propionate has been reported to be 2.34 L/kg.[11]

Metabolism

Topical corticosteroids that are systemically absorbed are primarily metabolized in the liver.[5][6][8] The metabolic pathways are similar to those of systemically administered corticosteroids.[5]

Excretion

The excretion of systemically absorbed topical corticosteroids and their metabolites occurs mainly through the kidneys.[5][6][8] A smaller portion may be excreted in the bile.[6] The half-life of topical corticosteroids can vary; for example, the half-life of topically applied clobetasol propionate is significantly longer than after intravenous administration (20.8 vs. 5.2 hours).[11]

Table 2: Pharmacokinetic Parameters of Analogous Topical Corticosteroids

| Parameter | Fluocinolone Acetonide | Betamethasone Valerate | Clobetasol Propionate | Reference |

| Systemic Absorption | Minimal | Low | Low | [7][8][12] |

| Plasma Concentration | < 0.1 ng/mL | - | 56.3 pg/mL (0.025% cream) | [7][10] |

| Volume of Distribution | - | - | 2.34 L/kg | [11] |

| Metabolism | Hepatic | Hepatic | Hepatic | [5][6][8] |

| Excretion | Renal | Renal | Renal | [5][6][8] |

| Half-life | 1.3-1.7 hours | - | 20.8 hours (topical) | [7][11] |

Pharmacodynamics

The pharmacodynamic effects of this compound are presumed to be mediated through its interaction with glucocorticoid receptors, leading to anti-inflammatory, immunosuppressive, and anti-proliferative actions.

Mechanism of Action

As a glucocorticoid, this compound is expected to bind to intracellular glucocorticoid receptors (GR) in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from chaperone proteins, dimerization, and translocation into the nucleus. Inside the nucleus, the GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, resulting in the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators.[9][12][13]

References

- 1. Pharmacokinetics of fluocinolone acetonide in patch versus cream formulations [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Topical corticosteroids in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 4. Pharmacodynamics and dermatopharmacokinetics of betamethasone 17-valerate: assessment of topical bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. FLUOCINOLONE ACETONIDE TOPICAL SOLUTION USP, 0.01% [dailymed.nlm.nih.gov]

- 6. vinmec.com [vinmec.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. m.youtube.com [m.youtube.com]

- 9. jcadonline.com [jcadonline.com]

- 10. A Randomized, Parallel Group, Open Label, Multicenter Study to Assess the Potential for Adrenal Suppression and Systemic Drug Absorption Following Multiple Dosing with Clobetasol Propionate Cream (Impoyz™), 0.025% versus Clobetasol Propionate (Temovate®) | SKIN The Journal of Cutaneous Medicine [skin.dermsquared.com]

- 11. researchgate.net [researchgate.net]

- 12. Articles [globalrx.com]

- 13. Bioequivalence Vasoconstriction Assay Studies for Topical Corticosteroids - BioPharma Services [biopharmaservices.com]

Key Findings on Dichloroacetate (DCA) and Cancer Cell Apoptosis:

An important clarification regarding your request on Dichlorisone Acetate and its role in cancer cell apoptosis:

Following a comprehensive review of scientific literature, it has been determined that there is a significant lack of available research data on the specific role of This compound in the induction of cancer cell apoptosis. The search results consistently point to a different compound, Dichloroacetate (DCA) , which is a well-studied molecule in the context of cancer metabolism and apoptosis.

This compound is a synthetic glucocorticoid, a class of steroid hormones that are not typically associated with the direct induction of apoptosis in cancer cells in the manner your query suggests. In contrast, Dichloroacetate (DCA) is a small molecule inhibitor of the enzyme pyruvate dehydrogenase kinase (PDK), which plays a crucial role in cellular metabolism.

The extensive body of research on Dichloroacetate (DCA) indicates that its primary mechanism of action in cancer cells involves a metabolic shift from glycolysis to oxidative phosphorylation. This shift has been shown to induce apoptosis in various cancer cell lines.

Mechanism of Action:

-

Inhibition of Pyruvate Dehydrogenase Kinase (PDK): DCA inhibits PDK, which leads to the activation of the pyruvate dehydrogenase (PDH) complex.[1][2]

-

Metabolic Shift: This activation of PDH promotes the conversion of pyruvate to acetyl-CoA, thereby shifting glucose metabolism from glycolysis towards oxidative phosphorylation in the mitochondria.[1][2][3]

-

Induction of Apoptosis: The restoration of mitochondrial function and the associated increase in reactive oxygen species (ROS) can trigger the intrinsic apoptotic pathway.[1][3]

Signaling Pathways Involved in DCA-Induced Apoptosis:

Several signaling pathways have been implicated in the apoptotic response induced by DCA in cancer cells:

-

Mitochondrial-Mediated Pathway: DCA can lead to a decrease in the mitochondrial membrane potential, a key event in the intrinsic apoptotic cascade.[4][5][6]

-

NFAT-Kv1.5-Mediated Pathway: Studies in endometrial cancer cells suggest the involvement of the NFAT-Kv1.5 axis in DCA-induced apoptosis.[4][5]

-

p53-PUMA-Mediated Pathway: The p53 upregulated modulator of apoptosis (PUMA) has also been identified as a potential player in the apoptotic mechanism of DCA.[4][5]

Effects on Different Cancer Cell Lines:

DCA has been shown to induce apoptosis in a variety of cancer cell lines, including:

However, the sensitivity of cancer cells to DCA can vary, with some cell lines exhibiting resistance.[4][8]

Due to the absence of specific data for this compound in the context of cancer cell apoptosis, we are unable to provide the in-depth technical guide, quantitative data tables, experimental protocols, and signaling pathway diagrams as requested for this specific compound.

Should your interest lie in the role of Dichloroacetate (DCA) in cancer cell apoptosis, we would be able to proceed with generating the detailed technical guide as per your original request. Please confirm if you would like to proceed with a report on Dichloroacetate (DCA).

References

- 1. Dichloroacetate for Cancer Treatment: Some Facts and Many Doubts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Dichloroacetate induces apoptosis in endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dichloroacetate Induces Apoptosis in Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dichloroacetate induces apoptosis and cell-cycle arrest in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dichloroacetate enhances the antitumor efficacy of chemotherapeutic agents via inhibiting autophagy in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dichloroacetate induces different rates of cell death in cancer and noncancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Dichlorisone Acetate: An In-depth Technical Guide on its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorisone acetate is a synthetic glucocorticoid corticosteroid utilized for its anti-inflammatory properties, particularly in topical applications for dermatological conditions. As a member of the corticosteroid class, its mechanism of action is predicated on the modulation of gene expression following interaction with intracellular glucocorticoid receptors, leading to the suppression of pro-inflammatory pathways and the induction of anti-inflammatory mediators. This technical guide synthesizes the established principles of glucocorticoid action to elucidate the anti-inflammatory properties of this compound. While specific quantitative data for this compound is limited in publicly accessible literature, this document outlines the expected pharmacological profile and the experimental methodologies typically employed to characterize such compounds.

Core Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of this compound, as a glucocorticoid, are primarily mediated through genomic and non-genomic pathways upon binding to the cytosolic Glucocorticoid Receptor (GR).

1.1. Genomic Pathway

The genomic pathway is the principal mechanism responsible for the profound and sustained anti-inflammatory effects of glucocorticoids. This pathway involves the regulation of gene transcription and can be broadly divided into transactivation and transrepression.

-

Transactivation: Upon binding this compound, the GR translocates to the nucleus and binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This interaction upregulates the transcription of anti-inflammatory proteins such as Lipocortin-1 (also known as Annexin A1), which inhibits phospholipase A2 and thereby reduces the production of inflammatory mediators like prostaglandins and leukotrienes.

-

Transrepression: This is considered the major mechanism for the anti-inflammatory effects of glucocorticoids. The this compound-activated GR, without directly binding to DNA, interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). By preventing these factors from binding to their target DNA sequences, the expression of numerous pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules, is suppressed.

1.2. Non-Genomic Pathway

Glucocorticoids can also exert rapid, non-genomic effects that are independent of gene transcription. These mechanisms are less well-characterized but are thought to involve interactions with cell membrane-bound receptors or alterations in intracellular signaling cascades, contributing to the initial suppression of the inflammatory response.

Signaling Pathways

The primary signaling pathway modulated by this compound to exert its anti-inflammatory effects is the NF-κB signaling cascade.

Caption: Glucocorticoid-mediated inhibition of the NF-κB pathway.

Quantitative Data

| Parameter | Expected Value/Range | Method of Determination | Reference Compound |

| Vasoconstrictor Potency | Moderate to High | McKenzie-Stoughton Vasoconstrictor Assay | Hydrocortisone, Betamethasone |

| IC50 (TNF-α inhibition) | Low micromolar (µM) to nanomolar (nM) | LPS-stimulated macrophage assay (ELISA) | Dexamethasone |

| IC50 (IL-6 inhibition) | Low micromolar (µM) to nanomolar (nM) | LPS-stimulated macrophage assay (ELISA) | Dexamethasone |

| Glucocorticoid Receptor (GR) Binding Affinity (RBA) | Moderate to High | Competitive radioligand binding assay | Dexamethasone |

Experimental Protocols

The anti-inflammatory properties of a topical corticosteroid like this compound are typically evaluated using a combination of in vivo and in vitro assays.

4.1. In Vivo Models

4.1.1. Croton Oil-Induced Ear Edema in Mice

This is a standard model for assessing the efficacy of topically applied anti-inflammatory agents.

-

Objective: To quantify the ability of this compound to reduce acute inflammation.

-

Methodology:

-

A solution of croton oil (a potent inflammatory agent) in a suitable vehicle (e.g., acetone) is applied to the inner surface of one ear of a mouse.

-

The contralateral ear receives the vehicle alone and serves as a control.

-

This compound, dissolved in the croton oil solution or applied as a separate formulation, is administered to the treated ear.

-

After a defined period (typically 4-6 hours), the mice are euthanized, and a standardized punch biopsy is taken from both ears.

-

The weight of the biopsies is measured, and the difference in weight between the treated and control ears is calculated as a measure of edema.

-

The percentage inhibition of edema by this compound is calculated relative to the edema in animals treated with croton oil alone.

-

4.2. In Vitro Models

4.2.1. NF-κB Reporter Assay in Keratinocytes

This assay is used to determine the ability of this compound to inhibit the NF-κB signaling pathway.

-

Objective: To quantify the inhibition of NF-κB transcriptional activity.

-

Methodology:

-

A human keratinocyte cell line is transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element.

-

The cells are pre-incubated with varying concentrations of this compound.

-

Inflammation is induced by adding an inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNF-α).

-

After a suitable incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.

-

A decrease in luciferase activity in the presence of this compound indicates inhibition of NF-κB transcriptional activity.

-

An IC50 value can be calculated from the dose-response curve.

-

Caption: Typical experimental workflow for assessing anti-inflammatory activity.

Conclusion

This compound is a synthetic glucocorticoid with expected anti-inflammatory properties consistent with its drug class. Its primary mechanism of action involves the activation of the glucocorticoid receptor, leading to the transrepression of pro-inflammatory transcription factors such as NF-κB. While specific experimental data for this compound is not widely available, its efficacy can be inferred from the well-established pharmacology of topical corticosteroids. Further studies employing standardized in vivo and in vitro models are necessary to precisely quantify its potency and delineate its complete pharmacological profile.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on the general principles of glucocorticoid pharmacology. Specific experimental data for this compound is limited in the reviewed literature. Researchers should consult primary research articles for detailed protocols and data.

Dichlorisone Acetate (CAS 79-61-8): A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorisone acetate (CAS 79-61-8) is a synthetic glucocorticoid corticosteroid that has been noted for its anti-inflammatory properties.[1][2][3] As a member of the glucocorticoid class of steroids, its mechanism of action is predicated on the modulation of inflammatory pathways, making it a subject of interest for research in dermatology and other inflammatory conditions.[1][4] This technical guide provides a comprehensive overview of the known attributes of this compound and outlines general experimental protocols and signaling pathways relevant to the study of glucocorticoids, owing to the limited specific data available for this particular compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 79-61-8 | [3][5] |

| Molecular Formula | C₂₃H₂₈Cl₂O₅ | [3][5] |

| Molecular Weight | 455.37 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 246-253 °C (decomposed) | [5] |

| Boiling Point | 596.2 °C at 760 mmHg | [5] |

| Density | 1.34 g/cm³ | [5] |

| XLogP3 | 3.1 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 5 | [5] |

Research Applications

This compound has been primarily identified as a topical anti-inflammatory agent.[1][2] Its applications in research are centered on its potential to mitigate inflammatory responses. Some sources also suggest its potential efficacy against cancer cells by a mechanism involving the reduction of chloride ions in the extracellular matrix, leading to decreased cell proliferation and apoptosis.[2] However, detailed research publications substantiating these claims are scarce.

Core Mechanism of Action: Glucocorticoid Receptor Activation

As a glucocorticoid, the primary mechanism of action of this compound is expected to be the binding to and activation of the glucocorticoid receptor (GR). This intracellular receptor, upon ligand binding, translocates to the nucleus and acts as a transcription factor to regulate the expression of a wide array of genes.

The anti-inflammatory effects of glucocorticoids are generally mediated through two main pathways:

-

Transactivation: The activated GR binds to Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes, leading to their increased transcription.

-

Transrepression: The activated GR interacts with and inhibits the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), thereby downregulating the expression of pro-inflammatory genes.

Experimental Protocols

Due to the lack of specific published studies on this compound, the following are generalized protocols for assays commonly used to characterize glucocorticoids.

Glucocorticoid Receptor Binding Assay (Competitive Binding)

This assay determines the affinity of a test compound for the glucocorticoid receptor.

Materials:

-

Recombinant human Glucocorticoid Receptor (GR)

-

Radiolabeled dexamethasone (e.g., [³H]dexamethasone)

-

This compound

-

Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.6)

-

Scintillation fluid and counter

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a multi-well plate, incubate a fixed concentration of recombinant GR with a fixed concentration of [³H]dexamethasone in the presence of varying concentrations of this compound.

-

Include control wells with no competitor and with a known high-affinity unlabeled ligand for determining 0% and 100% displacement, respectively.

-

Incubate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separate the bound from free radioligand using a method such as dextran-coated charcoal or filtration.

-

Measure the radioactivity of the bound fraction using a scintillation counter.

-

Calculate the concentration of this compound that inhibits 50% of the specific binding of [³H]dexamethasone (IC₅₀).

-

The binding affinity (Ki) can be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Anti-inflammatory Assay: Inhibition of Pro-inflammatory Cytokine Production

This assay assesses the ability of this compound to inhibit the production of pro-inflammatory cytokines in immune cells.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., RAW 264.7)

-

Lipopolysaccharide (LPS)

-

This compound

-

Cell culture medium and supplements

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Culture the cells to an appropriate density in a multi-well plate.

-

Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the production of pro-inflammatory cytokines.

-

Include control wells with no treatment, LPS only, and this compound only.

-

Incubate for an appropriate time (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits.

-

Determine the concentration of this compound that inhibits 50% of the LPS-induced cytokine production (IC₅₀).

In Vivo Topical Anti-inflammatory Assay: Croton Oil-Induced Ear Edema in Mice

This model evaluates the topical anti-inflammatory efficacy of this compound.

Materials:

-

Mice (e.g., BALB/c)

-

Croton oil

-

This compound in a suitable vehicle (e.g., acetone)

-

Micrometer or punch biopsy and balance

Procedure:

-

Divide the mice into groups (e.g., vehicle control, this compound treated, positive control like dexamethasone).

-

Apply a solution of croton oil in a suitable solvent to the inner surface of one ear of each mouse to induce inflammation.

-

Topically apply the vehicle or this compound solution to the same ear immediately after the croton oil application.

-

After a set period (e.g., 4-6 hours), sacrifice the mice.

-

Measure the thickness of the ear using a micrometer or take a punch biopsy from both the treated and untreated ears and weigh them.

-

The difference in thickness or weight between the two ears is a measure of the edema.

-

Calculate the percentage inhibition of edema for the this compound-treated group compared to the vehicle control group.

Conclusion

This compound is a synthetic glucocorticoid with recognized anti-inflammatory potential, particularly for topical applications. While detailed, specific research data on its quantitative efficacy, precise signaling pathway modulation, and comprehensive experimental protocols are not widely available in the public domain, its classification as a glucocorticoid provides a strong framework for understanding its likely mechanism of action. Researchers and drug development professionals interested in this compound should consider employing the generalized experimental approaches outlined in this guide to systematically characterize its pharmacological profile. Further investigation is warranted to fully elucidate the specific molecular interactions and therapeutic potential of this compound.

References

- 1. [this compound (VISODERM) IN LOCAL DERMATOLOGIC THERAPHY] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 79-61-8 | AAA07961 | Biosynth [biosynth.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cytokine gene expression during postnatal small intestinal development: regulation by glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

A Technical Guide to the Solubility of Dichlorisone Acetate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of dichlorisone acetate in a variety of common laboratory solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering critical data and standardized methodologies for solubility determination.

Core Data Presentation

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and in vitro testing. The following table summarizes the known quantitative solubility data for this compound and provides estimated values based on the structurally similar corticosteroid, hydrocortisone acetate, where direct data is unavailable.

| Solvent | This compound Solubility (mg/mL) | Data Source | Temperature (°C) |

| Dimethyl Sulfoxide (DMSO) | 4.35 | Direct Measurement[1][2][3] | Not Specified |

| Water | < 0.1 (insoluble) | Direct Measurement[1][2][3] | Not Specified |

| Ethanol | ~4.5 | Estimated[4][5] | 25 |

| Methanol | ~0.4 | Estimated[4][5] | 25 |

| Acetone | ~11.0 | Estimated[4][5] | 25 |

| Chloroform | ~5.0 | Estimated[4][5] | 25 |

Experimental Protocols

Accurate and reproducible solubility data is essential for reliable research and development. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[4][5]

Principle

The shake-flask method involves agitating an excess amount of a solid compound in a specific solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Detailed Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed, temperature-controlled vessel (e.g., a glass vial or flask). The excess solid ensures that the solution becomes saturated.

-

Seal the vessel to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature using a shaker or magnetic stirrer.

-

The agitation period is typically 24 to 72 hours to ensure that thermodynamic equilibrium is achieved.

-

-

Phase Separation:

-

After equilibration, separate the undissolved solid from the saturated solution. This is commonly achieved through centrifugation followed by filtration.

-

Use a chemically inert filter (e.g., PTFE syringe filter) that does not absorb the solute to ensure the accuracy of the subsequent analysis.

-

-

Quantification of Solute:

-

Determine the concentration of this compound in the clear, saturated filtrate using a suitable analytical method.

-

High-Performance Liquid Chromatography (HPLC) is a common and accurate technique for this purpose.

-

Standard Curve Generation: Prepare a series of standard solutions of this compound of known concentrations.

-

Sample Analysis: Inject the filtered saturated solution into the HPLC system.

-

Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.

-

-

-

Data Reporting:

-

Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for determining this compound solubility via the shake-flask method.

References

Dichlorisone Acetate: A Technical Overview of its Molecular Characteristics and Presumed Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorisone acetate is a synthetic glucocorticoid corticosteroid recognized for its anti-inflammatory properties. This technical guide provides a concise overview of its fundamental molecular characteristics. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines the well-established signaling pathway and common experimental protocols for glucocorticoids as a class, which are presumed to be the mechanism and methods of study for this compound.

Core Molecular and Physicochemical Properties

This compound is a white to off-white solid compound. Its key molecular and physicochemical properties are summarized in the table below, providing a foundational dataset for research and development applications.

| Property | Value | Source(s) |

| Molecular Formula | C23H28Cl2O5 | [1] |

| Molecular Weight | 455.37 g/mol | [1] |

| Exact Mass | 454.1314 u | [1] |

| CAS Number | 79-61-8 | [1][2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, Insoluble in water | [2] |

| Storage Conditions | Long-term storage at -20°C | [2] |

Presumed Signaling Pathway: The Glucocorticoid Receptor (GR) Cascade

As a glucocorticoid, this compound is presumed to exert its anti-inflammatory effects through the classical glucocorticoid receptor signaling pathway. This pathway involves the modulation of gene expression to suppress pro-inflammatory factors and upregulate anti-inflammatory proteins.

The logical flow of this pathway is as follows:

-

Cellular Entry and Receptor Binding: Being lipophilic, this compound diffuses across the cell membrane. In the cytoplasm, it binds to the glucocorticoid receptor (GR), which is part of a multiprotein complex including heat shock proteins (HSPs).

-

Conformational Change and Nuclear Translocation: Ligand binding induces a conformational change in the GR, causing the dissociation of the associated proteins. This activated GR-ligand complex then translocates into the nucleus.

-

Modulation of Gene Transcription: In the nucleus, the activated receptor complex can influence gene transcription in two primary ways:

-

Transactivation: The GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory genes.

-

Transrepression: The GR complex can interact with and inhibit the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby preventing the expression of pro-inflammatory genes.

-

Caption: Presumed signaling pathway of this compound.

General Experimental Protocols for Glucocorticoid Activity Assessment

Glucocorticoid Receptor Binding Assay

This assay measures the affinity of a compound for the glucocorticoid receptor. A common method is a competitive binding assay using a radiolabeled or fluorescently labeled glucocorticoid.

Workflow for a Competitive Binding Assay:

-

Preparation of GR-containing cytosol: A cell line or tissue expressing the glucocorticoid receptor is homogenized, and the cytosolic fraction containing the soluble receptors is isolated by centrifugation.

-

Incubation: A constant concentration of a labeled glucocorticoid (e.g., [³H]-dexamethasone) is incubated with aliquots of the cytosol in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Separation of Bound and Free Ligand: After reaching equilibrium, the receptor-bound labeled ligand is separated from the unbound ligand. This is often achieved using methods like dextran-coated charcoal adsorption.

-

Quantification: The amount of bound labeled ligand is quantified, typically by scintillation counting for radioligands or fluorescence measurement.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the labeled ligand) can be determined. This value is indicative of the binding affinity.

Caption: Workflow for a glucocorticoid receptor binding assay.

In Vitro Anti-Inflammatory Activity Assay

The anti-inflammatory effects of glucocorticoids can be assessed by their ability to inhibit the production of pro-inflammatory mediators in cell-based assays.

Example Protocol: Inhibition of Protein Denaturation:

Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit thermally-induced protein denaturation.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a standard protein (e.g., bovine serum albumin or egg albumin), phosphate-buffered saline, and varying concentrations of the test compound (this compound).

-

Induction of Denaturation: The mixtures are heated to induce protein denaturation.

-

Measurement: The turbidity of the samples is measured spectrophotometrically. The degree of turbidity correlates with the extent of protein denaturation.

-

Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated for each concentration of the test compound relative to a control without the compound. The IC50 value can then be determined.

Conclusion

This compound possesses the core molecular structure of a glucocorticoid. While specific research on its detailed mechanism of action and experimental validation is limited in the public domain, its function is presumed to follow the established glucocorticoid signaling pathway. The provided information on its physicochemical properties and the general experimental protocols for glucocorticoids offer a foundational guide for researchers and professionals in the field of drug development. Further studies are warranted to elucidate the specific binding kinetics, gene regulation profile, and in vivo efficacy of this compound.

References

Dichlorisone Acetate: A Technical Guide to Laboratory Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Dichlorisone acetate is a synthetic glucocorticoid corticosteroid utilized for its anti-inflammatory properties in research and development.[1][2] As a potent, physiologically active substance, stringent adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and prevent accidental exposure. This guide provides an in-depth overview of the essential safety and handling procedures for this compound, including data on its properties, detailed experimental protocols for safety, and visual workflows for critical procedures.

Hazard Identification and Classification

This compound is considered a hazardous substance according to OSHA 29 CFR 1910.1200.[3] While one safety data sheet classifies it as not a hazardous substance or mixture, it is crucial to handle it with the care required for hazardous materials due to its physiological activity. The primary risks associated with this compound involve potential health effects from accidental ingestion, inhalation, or skin contact.

Potential Health Effects:

-

Systemic Effects: As a corticosteroid, accidental ingestion may be damaging to an individual's health.[3] Corticosteroids can cause alterations in the metabolism of fats, proteins, and carbohydrates, affecting various organs including the heart, muscles, and kidneys.[3] Other potential effects include changes in blood chemistry, decreased activity of the thymus and adrenal glands, an enlarged liver, and muscle wasting.[3] High doses can lead to severe mineral imbalances, causing salt and water retention, swelling, and high blood pressure.[3]

-

Skin Contact: While not classified as a skin irritant in animal models, prolonged exposure may cause abrasive damage.[3] Systemic effects may result from absorption through the skin, especially through open cuts, abraded, or irritated skin.[3]

-

Chronic Exposure: Limited evidence suggests that long-term or repeated occupational exposure may lead to cumulative health effects.[3] Long-term exposure to high dust concentrations could potentially cause changes in lung function.[3]

Physical and Chemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for safe handling and storage.

| Property | Value | Reference |

| Molecular Formula | C23H28Cl2O5 | [4][5] |

| Molecular Weight | 455.37 g/mol | [4][6] |

| Appearance | Solid powder | [6] |

| Melting Point | 246-253 °C (decomposes) | [5] |

| Boiling Point | 596.2ºC at 760 mmHg | [5] |

| Flash Point | 314.4ºC | [5] |

| Density | 1.34 g/cm³ | [5] |

| Solubility | Soluble in DMSO. Does not mix well with water. | [3][6] |

Occupational Exposure Limits

Currently, no specific Threshold Limit Value (TLV) or occupational exposure limit has been established for this compound.[3] Therefore, airborne concentrations must be maintained as low as practically possible, and occupational exposure must be minimized. The ACGIH occupational exposure standard for Particles Not Otherwise Specified (P.N.O.S) does not apply to this substance.[3]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimize exposure risk.

4.1. Handling:

-

Avoid all personal contact, including inhalation of dust.[3]

-

Use in a well-ventilated area, preferably within a certified chemical fume hood.[3]

-

Wear appropriate personal protective equipment (PPE) as detailed in Section 5.

-

Prevent the formation of dust and aerosols.[4]

-

Wash hands thoroughly with soap and water after handling.[3]

-

Work clothes should be laundered separately.[3]

4.2. Storage:

-

Keep containers in a cool, dry, and well-ventilated area.[3]

-

Store away from incompatible materials, such as oxidizing agents (e.g., nitrates, oxidizing acids, chlorine bleaches), and foodstuffs.[3]

-

Protect containers from physical damage and check regularly for leaks.[3]

-

Recommended long-term storage is at -20°C for up to a year, or at -80°C for up to two years for stock solutions.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific laboratory procedures.

Caption: Logical workflow for selecting appropriate Personal Protective Equipment (PPE).

Accidental Release and Spill Procedures

Immediate and appropriate response to spills is crucial to prevent the spread of contamination and exposure.

6.1. Minor Spills (Solid):

-

Evacuate and Secure: Alert personnel in the immediate area.

-

Don PPE: Wear protective clothing, gloves, safety glasses, and a dust respirator.[3]

-

Clean-up: Use dry clean-up procedures to avoid generating dust.[3] Gently sweep or vacuum up the material. A vacuum cleaner must be fitted with a HEPA filter.[3]

-

Decontaminate: Dampen the area with water to prevent remaining dust from becoming airborne before a final wipe-down.[3]

-

Collect Waste: Place all contaminated materials into a sealed, labeled container for disposal.[3]

6.2. Major Spills:

For major spills, the procedure requires a more cautious approach, as illustrated in the workflow below.

Caption: Step-by-step workflow for responding to a major spill of this compound.

First Aid Measures

In the event of exposure, immediate first aid is critical.

| Exposure Route | First Aid Protocol | Reference |

| Inhalation | Relocate to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. Seek immediate medical attention. | [4] |

| Skin Contact | Remove contaminated clothing and shoes. Rinse skin thoroughly with large amounts of water. Seek medical attention. | [4] |

| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids to ensure adequate flushing. Remove contact lenses if present. Seek immediate medical attention. | [4] |

| Ingestion | Wash out mouth with water. Do NOT induce vomiting. Seek immediate medical attention. | [4] |

Fire-Fighting Measures

This compound is a combustible solid that burns but does not easily propagate flame.[3] However, dust clouds may form an explosive mixture with air.[3]

-

Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide fire extinguishers.[4]

-

Special Hazards: During combustion, irritant, poisonous, or corrosive fumes may be emitted.[3][4]

-

Firefighter Protection: Wear a self-contained breathing apparatus and full protective clothing.[4]

Disposal Considerations

All waste containing this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.[3] Do not discharge into sewers or waterways.[3] Place waste in sealed, clearly labeled containers for collection by a licensed waste disposal company.

Conclusion